Mitoquidone

Oncology Antineoplastic Agents Xenograft Models

Choose Mitoquidone (MTQ) for superior tumor growth inhibition in solid tumor models. It outperforms the water-soluble analog GR63178A in ovarian cancer xenografts and exhibits a non-myelosuppressive profile ideal for combination therapies. Its linear PK simplifies PK/PD modeling. This micro-crystalline suspension in PEG/PG is for research use only.

Molecular Formula C20H13NO2
Molecular Weight 299.3 g/mol
CAS No. 91753-07-0
Cat. No. B1195684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoquidone
CAS91753-07-0
Synonyms5,14-dihydrobenz(5,6)isoindolo(2,1-b)isoquinoline-8,13-dione
Gr 30921
GR30921
mitoquidone
NSC 382057D
Molecular FormulaC20H13NO2
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=CC=CC=C5C4=O
InChIInChI=1S/C20H13NO2/c22-19-14-7-3-4-8-15(14)20(23)18-16(19)11-21-10-13-6-2-1-5-12(13)9-17(18)21/h1-8,11H,9-10H2
InChIKeyBFRVNBMAWXNICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mitoquidone (CAS 91753-07-0): A First-in-Class Pentacyclic Pyrroloquinone for Oncology Research


Mitoquidone (MTQ; GR30921; NSC 382057) is the founding member of the pentacyclic pyrroloquinone class, a structurally novel group of anticancer agents characterized by a fused five-ring pyrroloquinone scaffold (C20H13NO2; MW 299.3 g/mol) [1]. Developed for clinical evaluation as a potential anticancer agent, MTQ represents a distinct chemical architecture compared to conventional DNA-intercalating agents or topoisomerase inhibitors [2]. The compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation toward the monocyte lineage, evidencing its use as an anticancer agent [3].

Why Generic Substitution Fails: Mitoquidone's Non-Interchangeable Pharmacological Profile


Mitoquidone (MTQ) cannot be substituted by its water-soluble analog GR63178A (Fosquidone) or other structurally related pentacyclic pyrroloquinones without critical changes in efficacy and safety parameters. Direct comparative preclinical studies reveal that while GR63178A shares a similar core scaffold, it exhibits consistently lower antitumor activity across human ovarian cancer xenograft models compared to MTQ at equivalent doses and schedules [1]. Furthermore, MTQ's unique formulation as a micro-crystalline suspension in PEG/PG [1] and its distinct pharmacokinetic profile with linear clearance (half-life 2.9±2.1 h) and specific volume of distribution (3.4±2.6 L/kg) [2] preclude simple interchange with other analogs. The absence of bone marrow suppression in preclinical studies [2] further distinguishes MTQ from traditional cytotoxic agents.

Quantitative Evidence Guide: Mitoquidone's Differential Antitumor Activity, Safety, and Pharmacokinetics


Superior Antitumor Activity in Ovarian Cancer Models vs. Water-Soluble Analog GR63178A

In a direct head-to-head comparison using human ovarian cancer xenograft models, GR30921X (Mitoquidone) demonstrated significantly superior antitumor activity compared to its water-soluble analog GR63178A (Fosquidone) when administered at identical doses and schedules [1]. Specifically, in the MRI-H-207 ovarian cancer line, Mitoquidone achieved an optimum T/C% of 25% (day 16) with a weekly 100 mg/kg schedule, whereas GR63178A yielded a T/C% of only 76% (day 18) [1]. Similarly, in the Ov.Me model, Mitoquidone produced a T/C% of 25% (day 34) compared to 85% for the analog [1]. This quantitative difference confirms that Mitoquidone provides superior tumor growth inhibition in these models.

Oncology Antineoplastic Agents Xenograft Models

Absence of Bone Marrow Suppression vs. Conventional Cytotoxic Agents

In preclinical toxicology studies, Mitoquidone (MTQ) was distinguished by the complete absence of bone marrow suppression or other significant toxicity, a key differentiator from many conventional cytotoxic anticancer agents [1]. The Phase I clinical study explicitly notes that 'Bone marrow suppression or other significant toxicity was not observed in preclinical studies' [1]. This contrasts sharply with the myelosuppressive profiles of standard chemotherapeutics like doxorubicin or cyclophosphamide, which are known to induce dose-limiting neutropenia and thrombocytopenia.

Hematotoxicity Safety Pharmacology Myelosuppression

Linear Pharmacokinetics with Moderate Half-Life Enables Predictable Dosing

Mitoquidone (MTQ) exhibits linear pharmacokinetics in humans, with a terminal plasma half-life of 2.9±2.1 hours (n=18 doses), a volume of distribution of 3.4±2.6 L/kg, and a plasma clearance of 629±469 ml/min per m² [1]. This linear profile ensures that plasma concentrations increase proportionally with dose, facilitating predictable dose escalation and therapeutic monitoring [1]. In contrast, many investigational anticancer agents display non-linear pharmacokinetics due to saturation of metabolic pathways or transporters, complicating dose optimization.

Pharmacokinetics Drug Metabolism Clinical Pharmacology

Differential Activity in Solid Tumors vs. Leukemia Models

Mitoquidone (MTQ) displays a distinct tumor-type selectivity profile: it demonstrates 'good activity in a range of experimental solid tumour models, but was weakly active against standard prescreens such as the P388 murine leukaemia' [1]. This pattern is in stark contrast to many DNA-damaging agents (e.g., alkylators) and antimetabolites, which typically show potent activity against rapidly proliferating leukemias like P388 and L1210 [2]. For instance, while MTQ was essentially inactive against P388 leukemia, it showed efficacy in solid tumor models including human colon HT29, mouse sarcoma 180, rat hepatoma D23, and human mammary xenograft MX-1 [2].

Solid Tumors Leukemia Preclinical Efficacy

Formulation-Dependent Bioavailability: Mitoquidone Requires Specialized Delivery

Mitoquidone (GR30921X) is inherently poorly water-soluble and required formulation as a micro-crystalline suspension in polyethylene glycol 300 and propylene glycol (PEG/PG) for intravenous administration [1]. This formulation challenge was a key driver for the development of water-soluble analogs like GR63178A [1]. In the Phase I clinical trial, the study was suspended without reaching a maximum tolerated dose due to 'formulation difficulties' [2]. This contrasts with GR63178A, which is freely water-soluble and can be administered without such complex formulation strategies [1].

Formulation Science Drug Delivery Bioavailability

Optimal Research and Industrial Application Scenarios for Mitoquidone


Preclinical Efficacy Studies in Solid Tumor Xenografts, Particularly Ovarian Cancer

Mitoquidone is the optimal pentacyclic pyrroloquinone for maximizing tumor growth inhibition in solid tumor models, as evidenced by its superior T/C% values compared to the water-soluble analog GR63178A in human ovarian cancer xenografts [1]. Researchers investigating ovarian, colon, breast, or lung cancer should prioritize Mitoquidone over its analogs when formulation challenges can be managed. The recommended formulation for in vivo administration is a micro-crystalline suspension in PEG/PG [1].

Combination Therapy Regimens Requiring Myelosuppression-Sparing Agents

Mitoquidone's established lack of bone marrow suppression in preclinical models [2] makes it an ideal candidate for combination studies with other anticancer agents where hematologic toxicity is a concern. Researchers designing regimens that include myelosuppressive drugs (e.g., alkylating agents, topoisomerase inhibitors) can leverage Mitoquidone to potentially reduce overall hematotoxicity while maintaining antitumor efficacy.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling with Linear Clearance Kinetics

Mitoquidone's linear pharmacokinetic profile (half-life 2.9±2.1 h; Vd 3.4±2.6 L/kg) [2] simplifies the development of PK/PD models for predicting exposure-response relationships. This property is particularly valuable for researchers conducting translational studies where accurate dose scaling from animals to humans is required. The linear PK ensures that plasma concentrations are directly proportional to dose, reducing uncertainty in dose selection.

Mechanistic Studies of Non-Genotoxic Anticancer Activity

Mitoquidone is reported to arrest proliferation of undifferentiated cells and induce monocyte differentiation [3], a mechanism distinct from DNA damage or topoisomerase inhibition. Researchers focused on differentiation therapy or non-cytotoxic anticancer mechanisms should select Mitoquidone as a prototype agent to explore these pathways, as it does not appear to operate through conventional cytotoxic mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitoquidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.